(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 6-chloro-N-(2,6-dichlorophenyl)-5,7-dimethyl-
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Overview
Description
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 6-chloro-N-(2,6-dichlorophenyl)-5,7-dimethyl- is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazolo-pyrimidine core with multiple substituents that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 6-chloro-N-(2,6-dichlorophenyl)-5,7-dimethyl- typically involves the condensation of a substituted 2-chlorosulfonyl triazolo-pyrimidine compound with a substituted arylamine compound. For example, the preparation of similar compounds has been achieved by reacting 5-bromo-2-chlorosulfonyl-8-methoxy triazolo-pyrimidine with 2,6-dichloroaniline .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 6-chloro-N-(2,6-dichlorophenyl)-5,7-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of substituents on the aromatic ring or the triazolo-pyrimidine core.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents such as halogens, alkylating agents, and nucleophiles under conditions like elevated temperatures and the presence of catalysts.
Oxidation and Reduction Reactions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the functional groups present on the compound.
Scientific Research Applications
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 6-chloro-N-(2,6-dichlorophenyl)-5,7-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 6-chloro-N-(2,6-dichlorophenyl)-5,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-aryl(1,2,4)triazolo(1,5-a)pyrazine-2-sulfonamide: Similar in structure but with a pyrazine core instead of a pyrimidine core.
N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide: Differing in the substituents on the aromatic ring.
Uniqueness
The uniqueness of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 6-chloro-N-(2,6-dichlorophenyl)-5,7-dimethyl- lies in its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
98967-64-7 |
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Molecular Formula |
C13H10Cl3N5O2S |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
6-chloro-N-(2,6-dichlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C13H10Cl3N5O2S/c1-6-10(16)7(2)21-12(17-6)18-13(19-21)24(22,23)20-11-8(14)4-3-5-9(11)15/h3-5,20H,1-2H3 |
InChI Key |
TVHNUZOCGVCPMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl)C)Cl |
Origin of Product |
United States |
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